molecular formula C10H13FO2 B1652040 3-(3-Fluoro-2-methoxyphenyl)propan-1-ol CAS No. 1378818-34-8

3-(3-Fluoro-2-methoxyphenyl)propan-1-ol

Cat. No.: B1652040
CAS No.: 1378818-34-8
M. Wt: 184.21
InChI Key: CJROYOJOILCMBS-UHFFFAOYSA-N
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Description

3-(3-Fluoro-2-methoxyphenyl)propan-1-ol is a fluorinated aromatic alcohol with the molecular formula C₁₀H₁₃FO₂ (molecular weight ~184.2 g/mol). Its structure features a propan-1-ol chain attached to a phenyl ring substituted with a fluorine atom at position 3 and a methoxy group at position 2.

Properties

CAS No.

1378818-34-8

Molecular Formula

C10H13FO2

Molecular Weight

184.21

IUPAC Name

3-(3-fluoro-2-methoxyphenyl)propan-1-ol

InChI

InChI=1S/C10H13FO2/c1-13-10-8(5-3-7-12)4-2-6-9(10)11/h2,4,6,12H,3,5,7H2,1H3

InChI Key

CJROYOJOILCMBS-UHFFFAOYSA-N

SMILES

COC1=C(C=CC=C1F)CCCO

Canonical SMILES

COC1=C(C=CC=C1F)CCCO

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogues and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Notes
3-(3-Fluoro-2-methoxyphenyl)propan-1-ol C₁₀H₁₃FO₂ 184.2 Fluoro (C3), methoxy (C2), propanol chain Potential drug intermediate
3,3-Difluoro-1-(3-methoxyphenyl)propan-1-ol C₁₀H₁₂F₂O₂ 202.2 Difluoro (C3), methoxy (C3) Higher polarity; crystallography
(S)-1-(3-(Methoxymethoxy)phenyl)propan-1-ol C₁₁H₁₆O₃ 196.2 Methoxymethoxy (C3), chiral center (S) Chiral synthesis intermediate
1-(3-Methoxyphenyl)-2-methylpropan-1-ol C₁₁H₁₆O₂ 180.2 Branched methyl (C2), no fluorine Lipophilic solvent/reagent
2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)propane-1,3-diol C₁₇H₂₀O₆ 320.3 Diol, dual methoxyphenyl groups Polymer building block
2,2-Dimethyl-3-(3-tolyl)propan-1-ol C₁₂H₁₈O 178.3 Dimethyl (C2), tolyl group Fragrance ingredient (IFRA-regulated)
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol C₇H₁₁NOS 157.2 Thiophene ring, methylamino group Pharmacological activity

Physicochemical Properties

  • Polarity and Solubility: The fluorine atom in 3-(3-Fluoro-2-methoxyphenyl)propan-1-ol increases polarity compared to non-fluorinated analogues like 1-(3-Methoxyphenyl)-2-methylpropan-1-ol, enhancing water solubility. However, the difluoro analogue (C₁₀H₁₂F₂O₂) exhibits even greater polarity due to additional fluorine atoms .
  • Boiling/Melting Points: Fluorinated compounds generally have higher boiling points. For example, the difluoro analogue (202.2 g/mol) likely has a higher melting point than the monofluoro target compound. Branched analogues (e.g., C₁₁H₁₆O₂) may show lower melting points due to reduced crystallinity .

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